Neuropeptide Y (18-36) is a peptide fragment derived from the larger neuropeptide Y, which plays a significant role in various physiological processes, including appetite regulation, stress response, and circadian rhythms. This specific fragment has been identified as a competitive antagonist of neuropeptide Y receptors, particularly in cardiac tissues. Neuropeptide Y is known for its structural similarities to peptide YY and pancreatic polypeptide, which belong to the same family of neuropeptides.
Neuropeptide Y was first isolated from porcine brain tissue in 1982 by Tatemoto and colleagues, who characterized it as a novel brain peptide with significant biological activity. The specific fragment (18-36) is derived from the full-length neuropeptide Y through enzymatic cleavage or synthetic methods.
Neuropeptide Y (18-36) falls under the category of neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. It specifically acts as an antagonist at neuropeptide Y receptors, influencing various signaling pathways within the body.
The synthesis of neuropeptide Y (18-36) can be achieved through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process typically involves:
Technical details include the use of automated synthesizers for efficiency and precision in constructing the peptide sequence .
The molecular structure of neuropeptide Y (18-36) consists of a sequence of amino acids that contribute to its functional properties. The sequence is characterized by a C-terminal amide group, which is crucial for receptor binding affinity.
The molecular formula for neuropeptide Y (18-36) can be represented as CHNO, with a molecular weight of approximately 1,063 Da. The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance and circular dichroism spectroscopy, which reveal its conformational properties in solution .
Neuropeptide Y (18-36) participates in various biochemical reactions primarily through its interaction with specific receptors. As a competitive antagonist, it inhibits the binding of neuropeptide Y to its receptors, thereby modulating downstream signaling pathways.
Technical details regarding these interactions include:
The mechanism of action for neuropeptide Y (18-36) involves its binding to neuropeptide Y receptors, particularly the Y1 receptor subtype. Upon binding:
Data from studies indicate that mutations at key residues within the receptor can significantly alter binding affinity and functional outcomes .
Neuropeptide Y (18-36) is typically presented as a white powder when synthesized. Its solubility profile indicates that it is soluble in aqueous solutions but may require specific pH conditions for optimal stability.
Chemical properties include:
Relevant analyses often employ chromatographic techniques to assess purity and stability .
Neuropeptide Y (18-36) has several scientific applications:
Neuropeptide Y (NPY), a 36-amino acid peptide amide, is a fundamental sympathetic neurotransmitter characterized by its conserved "PP-fold" tertiary structure—a U-shaped hairpin configuration featuring a polyproline helix (residues 1-14) connected via a β-turn to an amphipathic α-helix (residues 15-36) [4] [8]. This structured conformation is crucial for receptor recognition and activation, particularly at the Y1 receptor (Y1R). Proteolytic processing generates biologically active fragments, including NPY(18-36), which lacks the N-terminal 17 amino acids. The structural integrity of these fragments dictates their bioactivity [1] [8].
Conformational Flexibility and Receptor Environment: Circular dichroism (CD) spectroscopy studies reveal stark differences in the secondary structure requirements between full-length NPY and the NPY(18-36) fragment. Full-length NPY maintains significant α-helical content (approximately 40-50%) in aqueous buffers, reflecting the stability of its C-terminal helical domain. This inherent order is further enhanced in membrane-mimicking environments like trifluoroethanol (TFE), reaching helical content exceeding 70% [1]. In contrast, NPY(18-36) exhibits minimal ordered structure (<15% helicity) under aqueous conditions. Achieving substantial helicity (comparable to the C-terminal domain of full NPY) requires the presence of lipid-rich environments, specifically 30% TFE in aqueous buffer [1]. This demonstrates that while NPY(18-36) encompasses the core α-helical region essential for receptor binding, it lacks the stabilizing interactions provided by the N-terminal polyproline helix and the hydrophobic core of the full molecule. Its bioactive conformation is therefore highly dependent on the lipid-rich milieu surrounding its target receptors in vivo [1] [8].
Receptor Binding Determinants: The N-terminal truncation profoundly alters receptor selectivity. Full-length NPY(1-36) binds with high affinity to Y1R, Y2R, Y4R, and Y5R. The intact N-terminus (Tyr1-Pro2-Pro3-Ser4...) is absolutely critical for high-affinity binding and activation of the Y1R subtype. Removal of even the first amino acid (Tyr1) to form NPY(2-36) drastically reduces Y1R affinity. NPY(3-36), generated by dipeptidyl peptidase IV (DPPIV) cleavage, shows negligible binding to Y1R but retains good affinity for Y2R and Y5R [8] [9]. NPY(18-36), lacking the first 17 residues, represents a more extreme truncation. Its sequence (Ala18-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr36-NH₂) retains the amidated C-terminus essential for activity at several Y receptors, but the absence of the N-terminal domain completely abolishes Y1R binding [1] [9]. Its primary activity shifts towards Y2R and potentially other receptors like Y5R, although its affinity profile is distinct from shorter truncations like NPY(3-36) due to the loss of additional residues [1] [8]. This shift underpins its functional divergence from the parent peptide.
Table 1: Structural and Receptor Binding Properties of NPY and Key Fragments
Peptide | Key Structural Features | Receptor Affinity Profile | Primary Bioactivity |
---|---|---|---|
NPY (1-36) | Stable PP-fold; ~40-50% helix (aq), >70% (TFE) | High affinity: Y1R, Y2R, Y4R, Y5R | Vasoconstriction, feeding, etc. |
NPY (18-36) | Low helix (<15%) in water; Requires lipid env. for helix | No Y1R affinity; Binds Y2R/Y5R (profile distinct from NPY(3-36)) | Hypotension (Y2R-mediated?) |
NPY (3-36) | Altered PP-fold; Reduced N-terminal interactions | Very low Y1R affinity; High Y2R/Y5R affinity | Appetite suppression, etc. |
The proteolytic generation of NPY fragments isn't merely degradation; it represents a sophisticated mechanism for functional diversification. Full-length NPY is a potent, rapid-onset vasoconstrictor, contributing to sympathetic control of vascular tone, especially under conditions of high stress or intense sympathetic firing where large dense-core vesicles release NPY alongside norepinephrine (NE) and ATP [1] [5]. N-terminal truncation, however, generates fragments like NPY(18-36) that exhibit a dramatic functional switch from vasoconstriction to hypotension.
Identification of Active Hypotensive Fragments: Systematic studies synthesizing and testing sequential N-terminal deletion fragments identified a critical "switch" region. Fragments like NPY(16-36) and NPY(20-36) lacked significant vasoactive effects. However, NPY(17-36), NPY(18-36), and to a lesser extent NPY(19-36), demonstrated dose-dependent hypotensive activity in vivo [1]. This defined a specific window (residues 18-19) crucial for the hypotensive bioactivity within the C-terminal fragment. NPY(18-36) emerged as a particularly effective hypotensive agent, highlighting the importance of the Ala18-Arg19-Tyr20 sequence for this activity [1].
Kinetics and Mechanism of Hypotension: The hypotension induced by NPY(18-36) is pharmacologically distinct from the vasoconstriction caused by NPY(1-36). NPY(1-36) evokes a rapid increase in blood pressure (onset within seconds to minutes) mediated by direct Y1R activation on vascular smooth muscle cells and potentiation of α-adrenergic constriction [1] [5]. In contrast, NPY(18-36) administration typically causes only a slight, transient pressor effect (potentially residual Y2R-mediated effects or interaction with remaining N-terminal fragments) followed by a prolonged decrease in blood pressure. This hypotensive phase has a slower onset and a significantly longer duration than the hypertensive action of full-length NPY [1]. These divergent kinetic profiles strongly suggest activation of fundamentally different pathways.
Dependence on Intact Vagus Nerves: A pivotal finding elucidating the mechanism of NPY(18-36) hypotension came from vagotomy studies. In rats with intact vagus nerves, NPY(18-36) administration (higher doses: 3.6-36 nmol) produced its characteristic triphasic response (minor transient pressor followed by significant prolonged hypotension). However, after surgical vagotomy, the hypotensive response to NPY(18-36) was completely abolished. Instead, in vagotomized rats, NPY(18-36) elicited only a dose-dependent increase in blood pressure and attenuated cardiac vagal action, mimicking the effects of full-length NPY, albeit with reduced potency [2]. This demonstrates that the hypotensive action of NPY(18-36) is absolutely dependent on intact vagus nerves. The prevailing interpretation is that in the intact animal, NPY(18-36) acts indirectly via a vagally-mediated pathway (potentially involving brainstem nuclei receiving vagal afferents or modulation of central autonomic output), leading to decreased sympathetic tone or enhanced parasympathetic activity, resulting in net hypotension. In the absence of vagal pathways, only the direct vascular effects (likely weak Y2R-mediated constriction or interaction with other receptors on smooth muscle) are observed, manifesting as mild pressor activity [2].
Lack of Direct Vascular Actions: Supporting the indirect mechanism, studies on isolated arterial rings (e.g., rabbit ear central artery) showed that neither NPY(1-36) nor NPY(18-36) caused direct constriction at concentrations up to 10 µM. Furthermore, NPY(18-36) did not induce relaxation of pre-constricted arteries [2]. This lack of direct effect on vascular smooth muscle in vitro contrasts sharply with the potent in vivo hypotension mediated via neural (vagal) pathways and confirms that the hypotensive action is not due to direct vasodilation.
Table 2: Vasoactive Profile of NPY and N-Terminal Fragments
Peptide | Primary Vascular Effect In Vivo | Onset/Duration | Vagus Nerve Dependence | Direct Vascular Effect In Vitro |
---|---|---|---|---|
NPY (1-36) | Potent Vasoconstriction | Rapid onset, short duration | No | Constriction (Potentiates NE) |
NPY (18-36) | Hypotension (after minor pressor) | Slow onset, long duration | Yes (Hypotension absent post-vagotomy) | None (No constriction or relaxation) |
NPY (16-36) | Negligible Effect | - | - | Not Reported |
NPY (20-36) | Negligible Effect | - | - | Not Reported |
Conclusion:NPY(18-36) exemplifies how proteolytic processing transforms the functional repertoire of a neuropeptide. Its structural departure from full-length NPY—characterized by the loss of N-terminal residues essential for Y1R binding and stabilization of the PP-fold in aqueous environments—underpins a dramatic shift from direct, rapid vasoconstriction to indirect, vagally-mediated hypotension. This fragment retains the C-terminal domain necessary for engaging specific receptors (likely Y2R and/or Y5R) but leverages this engagement within neural circuits, particularly those involving the vagus nerve, to produce a prolonged depressor response. The discovery of NPY(18-36) highlights the existence of intrinsic mechanisms within the NPY system capable of counter-regulating the potent hypertensive effects of the parent peptide, offering a potential avenue for understanding cardiovascular homeostasis and developing novel therapeutic strategies targeting peptide fragments or their receptors.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1